molecular formula C10H9ClN2S B1614379 (2-(2-Chlorophenyl)thiazol-4-YL)methanamine CAS No. 885280-09-1

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine

Cat. No.: B1614379
CAS No.: 885280-09-1
M. Wt: 224.71 g/mol
InChI Key: SVZCCSGOONMHEL-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine is a chemical compound with the molecular formula C10H10N2ClS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Chlorophenyl)thiazol-4-YL)methanamine: Similar structure but with the chlorine atom in a different position.

    (2-Methylthiazol-4-YL)methanamine: A methyl group instead of a chlorophenyl group.

    (2-Propylthiazol-4-YL)methanamine: A propyl group instead of a chlorophenyl group.

Uniqueness

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZCCSGOONMHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640511
Record name 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-09-1
Record name 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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